REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH2:4][C:5]1([NH:10]C(=O)OC(C)(C)C)[CH2:9][CH2:8][CH2:7][CH2:6]1>>[CH3:2][O:3][CH2:4][C:5]1([NH2:10])[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CCCC1)NC(OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COCC1(CCCC1)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |